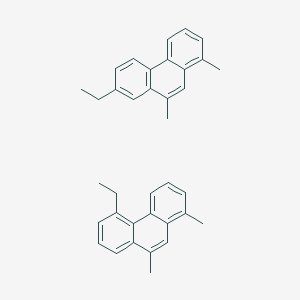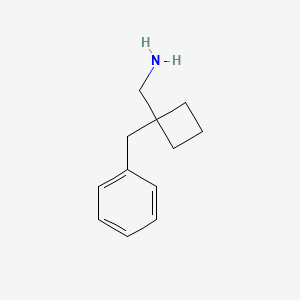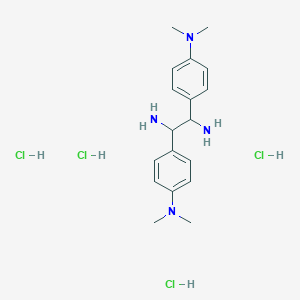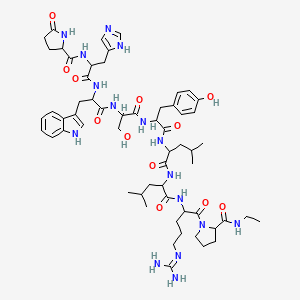
4,4,6a,6b,9,9,12a,14b-Octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gammacerane is a pentacyclic triterpene compound with the molecular formula C₃₀H₅₂. It consists of five six-membered rings and is known for its stability and resistance to biodegradation. Gammacerane and its derivatives, such as tetrahymanol (gammaceran-3β-ol), are often used as biomarkers in petroleum studies to understand the origin and history of crude oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gammacerane typically involves the cyclization of squalene or its derivatives. The process requires specific catalysts and reaction conditions to ensure the formation of the pentacyclic structure. For instance, the use of acid catalysts can facilitate the cyclization process, leading to the formation of gammacerane.
Industrial Production Methods
Industrial production of gammacerane is not commonly practiced due to its natural abundance in certain geological formations. Instead, gammacerane is often extracted from crude oil and sediment samples where it naturally occurs. The extraction process involves the use of solvents and chromatographic techniques to isolate gammacerane from other hydrocarbons.
Analyse Chemischer Reaktionen
Types of Reactions
Gammacerane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Gammacerane can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of gammacerane can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This process can lead to the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions involving gammacerane often use halogens or other electrophiles. These reactions can occur under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted gammacerane compounds
Wissenschaftliche Forschungsanwendungen
Gammacerane has several scientific research applications, particularly in the fields of geology, chemistry, and environmental science. Some of its notable applications include:
Petroleum Studies: Gammacerane is used as a biomarker to study the origin and history of crude oils.
Environmental Monitoring: The stability of gammacerane makes it a useful indicator for monitoring environmental changes and pollution levels. It can help track the degradation of organic matter in various ecosystems.
Chemical Research: Gammacerane and its derivatives are studied for their unique chemical properties
Wirkmechanismus
The mechanism of action of gammacerane involves its interaction with various molecular targets and pathways. Due to its stable structure, gammacerane can resist biodegradation and remain intact in harsh environmental conditions. This stability is attributed to the pentacyclic structure, which provides resistance to chemical and biological degradation.
Vergleich Mit ähnlichen Verbindungen
Gammacerane is often compared with other pentacyclic triterpenes, such as hopane, lupane, and moretane. These compounds share similar structural features but differ in their chemical properties and applications.
Hopane: Like gammacerane, hopane is used as a biomarker in petroleum studies.
Lupane: Lupane is another pentacyclic triterpene with applications in medicinal chemistry. It differs from gammacerane in its biological activity and potential therapeutic uses.
Moretane: Moretane is structurally similar to gammacerane but has different chemical properties. It is also used as a biomarker in geological studies.
Eigenschaften
Molekularformel |
C30H52 |
|---|---|
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3 |
InChI-Schlüssel |
QDUDLLAGYKHBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)





![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)
